molecular formula C11H19NO8 B13390723 2-(2-Acetamido-4,5,6-trihydroxy-1-oxohexan-3-yl)oxypropanoic acid

2-(2-Acetamido-4,5,6-trihydroxy-1-oxohexan-3-yl)oxypropanoic acid

Cat. No.: B13390723
M. Wt: 293.27 g/mol
InChI Key: SOARVSUSWULNDI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-Acetamido-4,5,6-trihydroxy-1-oxohexan-3-yl)oxypropanoic acid, also known as N-Acetylmuramic acid, is a derivative of muramic acid. It is a key component in the peptidoglycan layer of bacterial cell walls, particularly in Gram-positive bacteria. This compound plays a crucial role in maintaining the structural integrity and shape of bacterial cells.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Acetamido-4,5,6-trihydroxy-1-oxohexan-3-yl)oxypropanoic acid typically involves the following steps:

    Starting Material: The synthesis begins with D-glucose.

    Acetylation: D-glucose undergoes acetylation to form N-acetyl-D-glucosamine.

    Oxidation: N-acetyl-D-glucosamine is then oxidized to form N-acetyl-D-mannosamine.

    Condensation: N-acetyl-D-mannosamine is condensed with phosphoenolpyruvate to form N-acetylmuramic acid.

Industrial Production Methods: Industrial production of this compound often involves microbial fermentation processes using genetically engineered bacteria that can produce high yields of N-acetylmuramic acid. The fermentation broth is then subjected to purification processes to isolate the compound.

Types of Reactions:

    Oxidation: The hydroxyl groups in the compound can undergo oxidation to form corresponding ketones or aldehydes.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The acetamido group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Reagents like halogenating agents or nucleophiles.

Major Products:

    Oxidation Products: Ketones or aldehydes.

    Reduction Products: Alcohols.

    Substitution Products: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

2-(2-Acetamido-4,5,6-trihydroxy-1-oxohexan-3-yl)oxypropanoic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex carbohydrates and glycoproteins.

    Biology: Studied for its role in bacterial cell wall biosynthesis and its potential as a target for antibacterial agents.

    Medicine: Investigated for its potential use in developing antibiotics that target bacterial cell wall synthesis.

    Industry: Used in the production of biopolymers and other industrially relevant materials.

Mechanism of Action

The compound exerts its effects primarily by participating in the biosynthesis of the bacterial cell wall. It is incorporated into the peptidoglycan layer, where it provides structural integrity and rigidity to the bacterial cell wall. The molecular targets include enzymes involved in the biosynthesis of peptidoglycan, such as transglycosylases and transpeptidases.

Comparison with Similar Compounds

    N-Acetylglucosamine: Another key component of the bacterial cell wall, but it lacks the lactyl ether linkage present in N-acetylmuramic acid.

    Muramic Acid: The non-acetylated form of N-acetylmuramic acid.

    N-Acetylmannosamine: A precursor in the biosynthesis of N-acetylmuramic acid.

Uniqueness: 2-(2-Acetamido-4,5,6-trihydroxy-1-oxohexan-3-yl)oxypropanoic acid is unique due to its specific role in the peptidoglycan layer of bacterial cell walls. Its presence is crucial for the structural integrity and shape of bacterial cells, making it a potential target for antibacterial agents.

Properties

IUPAC Name

2-(2-acetamido-4,5,6-trihydroxy-1-oxohexan-3-yl)oxypropanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO8/c1-5(11(18)19)20-10(9(17)8(16)4-14)7(3-13)12-6(2)15/h3,5,7-10,14,16-17H,4H2,1-2H3,(H,12,15)(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOARVSUSWULNDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)OC(C(C=O)NC(=O)C)C(C(CO)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10597-89-4
Record name (R)-2-acetamido-3-O-(1-carboxyethyl)-2-deoxy-D-glucose
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.031.092
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.